molecular formula C26H30N2O4S B302654 ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B302654
M. Wt: 466.6 g/mol
InChI Key: QCORVNZCDJVJCA-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of thiophene derivatives and has been shown to exhibit a range of pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the development of inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate in lab experiments include its high potency and selectivity for certain enzymes and proteins. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One direction is to further investigate its potential use in the treatment of cancer and inflammation. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective analogs. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a promising compound that has been extensively studied for its pharmacological properties. Its high potency and selectivity for certain enzymes and proteins make it a valuable tool for the study of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate involves a series of chemical reactions. The starting material for the synthesis is 2-acetylthiophene, which is reacted with 4-methylaniline in the presence of a base to obtain 2-(4-methylanilino)-4-oxothiophene-3-carboxylic acid. This acid is then reacted with diethylamine and paraformaldehyde to obtain the intermediate product, which is further reacted with ethyl chloroformate to obtain the final product.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its pharmacological properties. It has been shown to exhibit a range of activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.

properties

Product Name

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O4S/c1-6-28(7-2)20-14-11-18(21(16-20)31-5)15-22-24(29)23(26(30)32-8-3)25(33-22)27-19-12-9-17(4)10-13-19/h9-16,27H,6-8H2,1-5H3/b22-15-

InChI Key

QCORVNZCDJVJCA-JCMHNJIXSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)C(=C(S2)NC3=CC=C(C=C3)C)C(=O)OCC)OC

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C(=C(S2)NC3=CC=C(C=C3)C)C(=O)OCC)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C(=C(S2)NC3=CC=C(C=C3)C)C(=O)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.